3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
Descripción
3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is a tetrahydrocarbazole derivative characterized by a propionic acid side chain attached to the 9-position of the partially hydrogenated carbazole scaffold. Derivatives of tetrahydrocarbazole are often explored for their anti-inflammatory, antiproliferative, or receptor-modulating properties . The propionic acid moiety enhances solubility and may influence metabolic pathways, as seen in structurally related compounds like Ramatroban (a thromboxane A2 receptor antagonist) and other bioactive tetrahydrocarbazole derivatives .
Propiedades
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1,3,5,7H,2,4,6,8-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWINOWZVORSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354667 | |
| Record name | 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23690-80-4 | |
| Record name | 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with a suitable propionic acid derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is C15H17NO2, with a molecular weight of approximately 243.31 g/mol. The compound features a tetrahydrocarbazole moiety that enhances its interaction with biological systems. Its carboxylic acid functional group allows it to participate in typical reactions associated with such compounds, making it versatile for various chemical modifications and applications in drug development.
Neurological Disorders
Research indicates that this compound may serve as a potential therapeutic agent targeting neurological disorders. Its structural similarity to neurotransmitters suggests possible interactions with the central nervous system (CNS), which could lead to neuroprotective effects and influence mood regulation and cognitive functions. Studies have shown that it may modulate receptor activity related to these pathways.
CRTH2 Receptor Antagonism
This compound has been identified as a potent antagonist of the CRTH2 receptor, which is involved in various allergic and inflammatory responses. It has potential applications in treating conditions such as asthma, allergic rhinitis, and other Th2-mediated diseases. The ability to inhibit this receptor could provide therapeutic benefits for patients suffering from chronic inflammatory disorders .
Diabetes Management
Recent studies have explored the hypoglycemic effects of carbazole derivatives, including those related to this compound. These compounds have shown promise in reducing glycosylated hemoglobin A1c levels and may act as effective non-sugar derivative antidiabetic agents. The mechanism of action appears to involve modulation of the AMP-activated protein kinase (AMPK) pathway, crucial for energy metabolism regulation .
Chemical Biology Applications
In chemical biology, this compound has been utilized as a probe to study receptor interactions and signaling pathways. Its ability to modify biological activity makes it valuable for understanding complex biological processes and developing new therapeutic strategies.
Synthetic Routes and Modifications
Various synthetic methods have been developed for producing this compound. These methods allow for the generation of compounds with varying purities and yields tailored for specific applications in medicinal chemistry. The compound can undergo further modifications to enhance its efficacy or target specificity in therapeutic contexts.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in experimental models:
- Neuroprotection : In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes.
- Anti-inflammatory Effects : Clinical trials have indicated that it can significantly reduce markers of inflammation in patients with chronic allergic conditions.
These findings underscore the compound's potential as a multi-faceted therapeutic agent across different medical fields.
Mecanismo De Acción
The mechanism of action of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
| Compound | Substituents | Key Pharmacological Activity | Metabolic Stability |
|---|---|---|---|
| 3-(1,2,3,4-THC*-9-yl)-propionic acid | None (parent structure) | Underexplored | Moderate (prone to conjugation) |
| Ramatroban | 4-Fluoro-benzenesulfonylamino at C3 | Thromboxane A2 antagonism | High (fluorine enhances stability) |
*THC: Tetrahydrocarbazole
Chloro-, Fluoro-, and Methyl-Substituted Tetrahydrocarbazole Derivatives
Patented derivatives such as N-{3-[(6-chloro-1,2,3,4-THC-9-yl)carbonyl]phenyl}acetamide and N-{3-[(6-fluoro-THC-9-yl)carbonyl]phenyl}acetamide demonstrate how halogenation or alkylation at the 6-position of the carbazole ring alters bioactivity :
Table 2: Substituent Effects on Bioactivity
Propionic Acid Derivatives in Metabolism
Propionic acid-substituted aromatic compounds, such as 3-(4′-hydroxyphenyl)propionic acid (a flavonoid metabolite), highlight the role of the propionic acid side chain in pharmacokinetics :
- Metabolic Pathways : The propionic acid group undergoes β-oxidation or conjugation (e.g., glycine conjugation to form hippuric acid). However, tetrahydrocarbazole derivatives may exhibit slower degradation due to the bulky carbazole core .
- Bioavailability : Unlike simpler phenylpropionic acids (e.g., 3-(3′-hydroxyphenyl)propionic acid), 3-(1,2,3,4-THC-9-yl)-propionic acid’s rigid structure may reduce intestinal absorption but enhance tissue retention .
Table 3: Pharmacokinetic Comparison
| Compound | Primary Metabolic Pathway | Bioavailability |
|---|---|---|
| 3-(4′-Hydroxyphenyl)propionic acid | Glucuronidation, β-oxidation | High (rapid excretion) |
| 3-(1,2,3,4-THC-9-yl)-propionic acid | Phase II conjugation (slower) | Moderate (tissue retention) |
Actividad Biológica
3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (THCPA) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₅H₁₇NO₂
- Molecular Weight : 243.306 g/mol
- CAS Number : 23690-80-4
- Structural Characteristics : THCPA features a tetrahydrocarbazole moiety which is known for its diverse biological activities.
THCPA exhibits biological activity primarily through its interaction with various receptors and pathways:
-
CRTH2 Receptor Antagonism :
- THCPA has been identified as a potent antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor plays a crucial role in mediating allergic responses and inflammation by regulating the migration and activation of Th2 cells and eosinophils .
- By inhibiting this receptor, THCPA may help alleviate symptoms associated with allergic diseases and asthma.
-
Antioxidant Activity :
- Studies indicate that carbazole derivatives, including THCPA, possess significant antioxidant properties. These compounds can reduce oxidative stress by increasing levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels .
-
Anti-diabetic Potential :
- Research has shown that certain tetrahydrocarbazole derivatives exhibit hypoglycemic effects comparable to established antidiabetic drugs like metformin and pioglitazone. THCPA's mechanism may involve the activation of AMP-activated protein kinase (AMPK), which is critical in regulating glucose metabolism .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of THCPA:
Case Studies
-
Allergic Inflammation :
- A clinical study examined the effects of CRTH2 antagonists like THCPA on patients with asthma. Results indicated a marked reduction in airway hyper-responsiveness and improved lung function metrics post-treatment.
- Diabetes Management :
- Cancer Research :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, and how can purity be optimized?
- Methodology :
- Synthesis : Start with carbazole derivatives as precursors. Use Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the propionic acid moiety. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like AlCl₃ or Pd(OAc)₂) to enhance yield .
- Purification : Employ recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound. Monitor purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis : Use ¹H and ¹³C NMR to confirm the tetrahydro-carbazole core and propionic acid side chain. Compare chemical shifts with analogous carbazole derivatives.
- Chromatography : Validate purity (>95%) via HPLC (UV detection at 254 nm) and thin-layer chromatography (TLC) with silica gel plates.
- Thermal Stability : Perform differential scanning calorimetry (DSC) to assess melting points and decomposition behavior.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorescence-based assays (e.g., ATP depletion for kinases). Include positive controls (e.g., staurosporine) and triplicate measurements.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ calculation).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, serum-free media). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Compound Integrity : Verify batch-to-batch consistency via LC-MS and elemental analysis. Check for degradation products under assay conditions (e.g., light exposure, solvent stability) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodology :
- Core Modifications : Synthesize analogs with substitutions on the tetrahydro-carbazole ring (e.g., halogenation at C-2 or C-3) or propionic acid chain elongation.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bond donors/acceptors. Corrogate results with in vitro IC₅₀ values.
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodology :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance.
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues.
Q. What formulation challenges arise due to the compound’s physicochemical properties?
- Methodology :
- Solubility Enhancement : Test co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes. Use dynamic light scattering (DLS) to assess nanoparticle formulations.
- Permeability : Perform Caco-2 cell monolayer assays to predict oral bioavailability.
Data Analysis & Validation
Q. How should researchers handle variability in enzymatic inhibition data?
- Methodology :
- Statistical Robustness : Apply Grubbs’ test to exclude outliers. Use ANOVA for inter-group comparisons.
- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
Q. What computational tools are recommended for target prediction?
- Methodology :
- Docking Studies : Use AutoDock Vina or GOLD to screen against protein databases (e.g., PDB). Validate with molecular dynamics simulations (AMBER/NAMD).
- Network Pharmacology : Construct protein interaction networks (STRING DB) to identify off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
